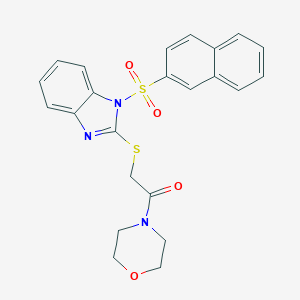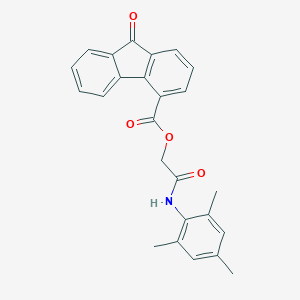
2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide, also known as MNBS, is a chemical compound that has been widely used in scientific research. It is a benzimidazole derivative that has shown potential in various applications, including as an anti-inflammatory agent, antitumor agent, and antimicrobial agent.
作用机制
The mechanism of action of 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide involves the inhibition of various enzymes and pathways involved in inflammation, tumor growth, and microbial proliferation. 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that promote inflammation. 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide also inhibits the activity of histone deacetylases (HDACs), which play a role in tumor growth and proliferation. Furthermore, 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has been found to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has been shown to inhibit the growth of various bacteria and fungi.
实验室实验的优点和局限性
One advantage of using 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide in lab experiments is its ability to exhibit multiple activities, including anti-inflammatory, antitumor, and antimicrobial activities. This makes it a versatile tool for studying various biological processes. However, one limitation of using 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific enzymes and pathways. Additionally, future studies could focus on improving the solubility of 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide, which would make it more feasible for in vivo studies.
合成方法
The synthesis of 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide involves the condensation of 2-aminobenzimidazole with 2-naphthylsulfonyl chloride, followed by the reaction with morpholine and thionyl chloride. The resulting product is purified by chromatography, yielding 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide as a white crystalline solid.
科学研究应用
2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has also been found to possess antitumor activity by inducing apoptosis in cancer cells. In addition, 2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide has demonstrated antimicrobial activity against various bacteria and fungi.
属性
产品名称 |
2-(4-morpholinyl)-2-oxoethyl 1-(2-naphthylsulfonyl)-1H-benzimidazol-2-yl sulfide |
|---|---|
分子式 |
C23H21N3O4S2 |
分子量 |
467.6 g/mol |
IUPAC 名称 |
1-morpholin-4-yl-2-(1-naphthalen-2-ylsulfonylbenzimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C23H21N3O4S2/c27-22(25-11-13-30-14-12-25)16-31-23-24-20-7-3-4-8-21(20)26(23)32(28,29)19-10-9-17-5-1-2-6-18(17)15-19/h1-10,15H,11-14,16H2 |
InChI 键 |
JPFQYMRKWIIMLG-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
规范 SMILES |
C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(4-chloro-2-methylphenoxy)-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}acetamide](/img/structure/B262775.png)








![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
